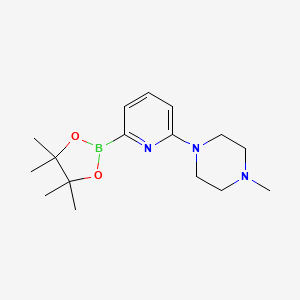

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Transesterification Reactions

It serves as a reagent in transesterification reactions, which are essential for modifying the chemical properties of esters and are used in the production of biodiesel .

γ-Secretase Modulators

The compound is utilized in the preparation of Aminothiazoles as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research for their potential to alter amyloid precursor protein processing .

JAK2 Inhibitors

It is also involved in synthesizing Amino-pyrido-indol-carboxamides, which act as potential JAK2 inhibitors for therapy in myeloproliferative disorders .

Borylation Reactions

The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, which is important in organic synthesis and drug discovery .

Hydroboration Reactions

It is applicable in hydroboration of alkyl or aryl alkynes and alkenes, a process crucial for introducing boron into molecules, enabling subsequent conversions to various functional groups .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate, indicating its role in the synthesis of more complex pharmaceutical compounds .

作用機序

Mode of Action

It’s known that the compound contains a boronic acid pinacol ester group, which is often used in suzuki-miyaura cross-coupling reactions

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Boronic acid derivatives like this compound have been used in the preparation of various bioactive molecules, suggesting that they might have wide-ranging effects on multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Given its molecular weight of 20807 , it falls within the range that is generally considered favorable for oral bioavailability.

将来の方向性

特性

IUPAC Name |

1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTSSYBAAQRNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671312 |

Source

|

| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | |

CAS RN |

1310383-04-0 |

Source

|

| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)